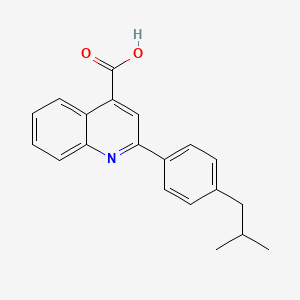

2-(4-Isobutylphenyl)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Isobutylphenyl)quinoline-4-carboxylic acid” is a biochemical compound with the molecular formula C20H19NO2 and a molecular weight of 305.37 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a topic of interest in recent years . Various methods have been reported, including microwave-assisted synthesis, the use of clay or other recyclable catalysts, one-pot reactions, solvent-free conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoline scaffold, which is a benzene ring fused with a pyridine ring . The compound also contains an isobutyl group attached to the 4-position of the phenyl ring and a carboxylic acid group attached to the 4-position of the quinoline ring .Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, have been synthesized and evaluated for various chemical reactions . The reactions involve various catalysts and conditions, and the products have been evaluated for their biological and pharmaceutical activities .Physical And Chemical Properties Analysis

“this compound” is a gray powder . Its infrared (IR) spectrum shows peaks corresponding to acid-OH, C-H stretching, acidic C=O, imine C=N, and aromatic C=C . Its 1H NMR and 13C NMR spectra provide further information about its structure .科学的研究の応用

Crystal Structure and Spectral Characterization

- Crystal Structure Analysis : The study of similar quinoline derivatives, like N-(4-acetylphenyl)quinoline-3-carboxamide, involves detailed structural analysis using techniques such as FT-IR, 1H-NMR, 13C-NMR, UV-Vis spectroscopy, and single crystal X-ray diffraction (Polo-Cuadrado et al., 2021).

Synthesis Methods

- Microwave Synthesis : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized using both microwave irradiated and conventional heating methods. This method demonstrated shorter reaction times and higher yields (Bhatt, Agrawal, & Patel, 2015).

- Synthesis of Graft Copolymers : 2-(4-Aminophenyl)quinoline-4-carboxylic acid has been used in the synthesis of new derivatives of polycaproamide graft copolymers, demonstrating the versatility of this compound in polymer science (Druzhinina, Kondrashova, & Shvekhgeimer, 2004).

Biological Activities

- Antimicrobial Activity : Various quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. These derivatives have shown effectiveness against a range of microorganisms, making them potential candidates for antimicrobial agents (Kumar & Kumar, 2021).

Photophysical Properties

- Excited-State Intramolecular Proton Transfer (ESIPT) : Quinoline derivatives have been studied for their photophysical behaviors in different solvents, showing potential applications in fluorophore development (Padalkar & Sekar, 2014).

Applications in Organic Chemistry

- Preparation of Quinoline Derivatives : The synthesis methods for quinoline-4-carboxylic acid derivatives have applications in preparative organic chemistry for developing biologically active quinoline derivatives (Boyarshinov et al., 2017).

将来の方向性

The future directions for “2-(4-Isobutylphenyl)quinoline-4-carboxylic acid” and other quinoline derivatives include further exploration of their synthesis methods and their potential biological and pharmaceutical activities . The development of greener and more sustainable chemical processes is also a focus .

特性

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(22)23)16-5-3-4-6-18(16)21-19/h3-10,12-13H,11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIGIVFDELUNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2605818.png)

![1'-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2605821.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2605823.png)

![7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2605826.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2605829.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2605832.png)

![7-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2605833.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2605834.png)